molecular formula C18H20N4O2 B15054280 6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15054280
M. Wt: 324.4 g/mol
InChI Key: MPZDHPQNNKSQEM-UHFFFAOYSA-N
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Description

6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family

Preparation Methods

The synthesis of 6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase, thereby inhibiting its activity . This inhibition can lead to reduced inflammatory responses, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications. The uniqueness of 6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-4-(2-butoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O2/c1-3-4-9-23-14-8-6-5-7-12(14)16-13(10-19)17(20)24-18-15(16)11(2)21-22-18/h5-8,16H,3-4,9,20H2,1-2H3,(H,21,22)

InChI Key

MPZDHPQNNKSQEM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C)N)C#N

Origin of Product

United States

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